2-Methyl-2-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid

Medicinal Chemistry Bioisosterism Physicochemical Properties

Carboxylic acid pharmacophores in lead compounds are frequently compromised by rapid Phase II glucuronidation, truncating in vivo half-life and limiting probe utility in long-duration cellular assays. 2-Methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid (CAS 716358-44-0) addresses this liability through a dual stabilization strategy: • Bioisosteric Replacement: The 5-substituted-1H-tetrazole (pKa ~4.9) mimics the carboxylic acid at physiological pH while resisting Phase I oxidative metabolism. • Steric Shielding: The gem-dimethyl group at the alpha-carbon sterically hinders N-glucuronidation and oxidative degradation of the adjacent acid functionality. This 156.14 Da fragment is purpose-built for FBDD campaigns targeting conserved acidic binding pockets and for late-stage lead optimization where metabolic soft-spot mitigation is critical. Supplied at ≥95% purity with full analytical documentation.

Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
Cat. No. B13620754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid
Molecular FormulaC5H8N4O2
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCC(C)(C1=NNN=N1)C(=O)O
InChIInChI=1S/C5H8N4O2/c1-5(2,4(10)11)3-6-8-9-7-3/h1-2H3,(H,10,11)(H,6,7,8,9)
InChIKeyMINPAAYUJLDDTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(1H-tetrazol-5-yl)propanoic Acid Overview


2-Methyl-2-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid (CAS 716358-44-0) is a small-molecule building block that combines a carboxylic acid group with a 5-substituted-1H-tetrazole, a well-established non-classical bioisostere for carboxylic acids in medicinal chemistry [1]. Its defining structural feature is a gem-dimethyl group at the alpha-carbon of the propanoic acid moiety, which introduces steric hindrance that is predicted to reduce metabolic N-glucuronidation and oxidative degradation of the adjacent carboxylic acid [1]. This compound is primarily of interest as a fragment or intermediate in the rational design of drug candidates where both bioisosteric replacement and improved metabolic stability are required.

Bioisosteric tetrazole scaffold for carboxylic acid mimicry
Gem-dimethyl α-substitution for steric shielding
Predicted reduced glucuronidation liability (class-level)

2-Methyl-2-(1H-tetrazol-5-yl)propanoic Acid Analog Limitations


Interchanging 2-methyl-2-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid with close analogs like 2-(1H-tetrazol-5-yl)propanoic acid or its ethyl ester compromises critical properties. The gem-dimethyl substitution at the alpha-carbon is a key structural feature designed to enhance metabolic stability by sterically shielding the carboxylic acid functionality, a benefit absent in non-methylated analogs [1]. Furthermore, the unsubstituted tetrazole N–H is essential for maintaining the correct acidity (pKa ~4.9) and ionization state required for mimicking a carboxylic acid at physiological pH [1]. Analogs that block this N–H, such as N-methylated derivatives, will have a profoundly altered pKa, charge, and hydrogen-bonding capacity, rendering them functionally non-equivalent. The following evidence quantifies these critical points of differentiation.

Non-methylated analogs (e.g., 2-(1H-tetrazol-5-yl)propanoic acid) lack gem-dimethyl steric hindrance, which may increase susceptibility to Phase II conjugation.
N-methylated tetrazole analogs lose the acidic N–H proton, drastically altering pKa, charge, and hydrogen-bonding capacity, making them functionally non-equivalent.

2-Methyl-2-(1H-tetrazol-5-yl)propanoic Acid Evidence


pKa Fidelity vs. N-Methylated Tetrazoles

The 1H-tetrazole moiety of 2-methyl-2-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid has a pKa of approximately 4.9, which closely mirrors the pKa of a carboxylic acid (4.2-4.4) and ensures it is ionized at physiological pH [1]. This proton-donating capacity is completely abolished in the comparator 2-methyl-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid, where methylation of the tetrazole ring eliminates the acidic proton, drastically altering its net charge, solubility, and ability to engage in key electrostatic interactions.

pKa Fidelity
Class-level inference
pKa ≈ 4.9 (ionized) vs Non-ionizable (neutral) >5 pKa units shift
Supports procurement where true carboxylate mimic is needed.
Class property; confirm in target buffer system.
Medicinal Chemistry Bioisosterism Physicochemical Properties

Metabolic Stability: Gem-Dimethyl Shielding

A primary metabolic liability of carboxylic acids is acyl glucuronidation, which can lead to reactive metabolites and idiosyncratic toxicity. The gem-dimethyl group in 2-methyl-2-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid provides steric hindrance to the adjacent carboxylic acid, a well-validated strategy for reducing this metabolism [1]. The comparator 2-(1H-tetrazol-5-yl)propanoic acid lacks this steric shield, making it more susceptible to Phase II conjugation.

Metabolic Shielding
Class-level inference
Gem-dimethyl steric hindrance predicted to reduce acyl glucuronidation.
May improve metabolic stability in microsomal assays.
Qualitative prediction; direct testing required for t1/2.
Drug Metabolism ADME Structural Biology

Synergistic Bioisosterism and Metabolic Resistance

The target compound uniquely combines two bioisosteric advantages. First, the tetrazole ring replaces the carboxylate with a group that has comparable acidity but is metabolically more stable overall [1]. Second, the gem-dimethyl group further protects the remaining carboxylic acid from metabolism. In contrast, a standard carboxylic acid like 2,2-dimethylpropanoic acid (pivalic acid) lacks the tetrazole ring, eliminating its unique hydrogen-bonding and spatial properties, while a simple tetrazolyl acid without the gem-dimethyl group loses the metabolic shield.

Dual Functionality
Class-level inference
Tetrazole bioisostere + α-gem-dimethyl shield vs Single-strategy analogs Combines two metabolic stability tactics
Enables multifunctional building block for lead optimization.
Based on medicinal chemistry design principles.
Bioisosterism Drug Design Pharmacokinetics

Applications of 2-Methyl-2-(1H-tetrazol-5-yl)propanoic Acid


Fragment-Based Drug Discovery with Stable Acidic Fragment

This compound is an ideal fragment for FBDD campaigns targeting enzymes or protein-protein interactions with a conserved acidic binding pocket. Its low molecular weight (156.14 Da) and the combined bioisosteric benefits of the tetrazole and gem-dimethyl group align with the evidence of enhanced metabolic stability [1]. It is superior to a simple carboxylic acid fragment, which would be rapidly cleared by Phase II metabolism.

Late-Stage Lead Optimization Analogues

When a lead compound's primary metabolic soft spot is identified as the carboxylic acid group, this building block can be incorporated to test a two-pronged stabilization strategy: replacing the acid with a tetrazole while also introducing an alpha-gem-dimethyl shield. This approach directly leverages the class-level evidence that 5-substituted-1H-tetrazoles are metabolism-resistant isosteres [1] and that alpha-substitution reduces glucuronidation.

Chemical Probes with Prolonged Cellular Half-Life

For chemical probes intended for long-duration cellular assays, metabolic stability is paramount. The structural features of this compound are designed to resist both Phase I and Phase II metabolism, making it a valuable starting point for probes where a carboxylic acid pharmacophore is essential but a longer half-life than standard analogs is required, based on ADME design principles [1].

Application
Selection Property
Validation Focus
Fragment-based screening for acidic binding pockets
Bioisosteric tetrazole & gem-dimethyl scaffold
Metabolic stability in microsomal assays
Lead optimization of carboxylic acid-containing candidates
Dual metabolic stabilization strategy
Glucuronidation resistance assessment
Long-duration cellular assay probe design
Predicted resistance to Phase I/II metabolism
Intracellular half-life determination
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